2,6-Dichloro-4-methylpyridin-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

2,6-Dichloro-4-methylpyridin-3-amine is the established high-yielding intermediate for Nevirapine (FDA-approved NNRTI for HIV). Its unique 3-amino-2,6-dichloro substitution with a 4-methyl group provides optimal steric/electronic balance, enabling yields of 89-90.1%. The robust crystalline solid (mp 83-85°C) simplifies large-scale handling. With a favorable LogP of 2.40, it supports balanced physicochemical profiles in drug discovery. Substituting with hydrogen, ethyl, or trifluoromethyl analogs compromises reactivity and yield. Choose the established route.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 129432-25-3
Cat. No. B140758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylpyridin-3-amine
CAS129432-25-3
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1N)Cl)Cl
InChIInChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
InChIKeyAULKGEJDEAKINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methylpyridin-3-amine (CAS 129432-25-3): A Critical Intermediate with a Unique Substitution Pattern for Targeted Synthesis


2,6-Dichloro-4-methylpyridin-3-amine (CAS 129432-25-3) is a polysubstituted pyridine derivative with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol [1]. Its key structural features include chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and an amine at the 3-position. This specific 3-amino-2,6-dichloro substitution pattern is crucial for its utility as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in HIV treatment [2].

Why Substitution of 2,6-Dichloro-4-methylpyridin-3-amine with Other Aminopyridine Analogs is Not Feasible


Simply replacing 2,6-Dichloro-4-methylpyridin-3-amine with a similar 2,6-dichloropyridine derivative or a differently substituted analog is not feasible for established synthetic routes due to the profound impact of the 4-position substituent on both physical properties and chemical reactivity [1]. The methyl group at the 4-position provides a specific steric and electronic environment that balances nucleophilicity of the 3-amino group and reactivity of the 2- and 6-chloro groups. Substituting this with a hydrogen, ethyl, trifluoromethyl, or phenyl group leads to quantifiable changes in lipophilicity, melting point, and synthetic yield, which can disrupt downstream chemistry, complicate purification, or alter the properties of final pharmaceutical compounds .

Quantitative Evidence Guide: How 2,6-Dichloro-4-methylpyridin-3-amine Compares to its Closest Analogs


Lipophilicity (LogP) Comparison: 4-Methyl vs. 4-Phenyl and 4-Trifluoromethyl Derivatives

The 4-methyl substituent on 2,6-dichloro-4-methylpyridin-3-amine confers significantly lower lipophilicity compared to bulkier or more lipophilic 4-substituents. This property directly impacts its suitability for specific medicinal chemistry applications where lower LogP values are favored for oral bioavailability and solubility. For instance, 2,6-Dichloro-4-methylpyridin-3-amine has a measured LogP of 2.40 . In contrast, the 4-phenyl derivative, 2,6-dichloro-4-phenylpyridine, has a substantially higher LogP of 4.06 , indicating a major difference in partition behavior that would alter pharmacokinetic profiles and synthetic handling.

Medicinal Chemistry Physicochemical Properties Drug Design

Melting Point Comparison: Impact of 4-Substituent on Physical State and Purification

The melting point of 2,6-dichloro-4-methylpyridin-3-amine is significantly higher than its 4-trifluoromethyl analog, which directly affects its handling, purification, and stability as a crystalline intermediate. The target compound has a melting point of 83-85 °C , whereas the 4-trifluoromethyl derivative, 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine, melts at 45-48 °C [1]. This quantitative difference makes the 4-methyl derivative a more robust crystalline solid at ambient temperatures, facilitating easier recrystallization and storage compared to the lower-melting trifluoromethyl analog.

Process Chemistry Purification Solid-State Properties

Synthetic Yield Comparison: Efficiency of Nevirapine Intermediate Synthesis from Different Precursors

In the synthesis of Nevirapine, the yield of the target intermediate 2,6-dichloro-4-methylpyridin-3-amine is a key metric for process efficiency. One patented route reports a one-time yield of 90.1% for producing this specific intermediate from 2,6-dichloro-3-amido-4-methylpyridine via a Hofmann degradation . Another synthetic route, starting from 2,6-dichloro-4-methylnicotinamide, achieves a comparable yield of approximately 89% for the target amine [1]. While a related intermediate in the Nevirapine pathway, 2-chloro-3-amino-4-methylpyridine, can be obtained in yields of 92-93% [2], the yields for 2,6-dichloro-4-methylpyridin-3-amine are consistently high, demonstrating its reliable and efficient production for pharmaceutical manufacturing.

Process Chemistry Synthetic Efficiency API Manufacturing

Optimal Application Scenarios for 2,6-Dichloro-4-methylpyridin-3-amine in R&D and Production


Production of Nevirapine and Related NNRTI Pharmaceuticals

This compound is the established, high-yielding intermediate for the synthesis of Nevirapine, an FDA-approved non-nucleoside reverse transcriptase inhibitor for treating HIV/AIDS. Its use is validated by reported yields of 89-90.1% , making it the procurement standard for this established synthetic route [1].

Medicinal Chemistry Programs Optimizing for Oral Bioavailability

For drug discovery projects where controlling lipophilicity is critical, this compound's LogP of 2.40 makes it a favorable building block over more lipophilic alternatives like the 4-phenyl derivative (LogP 4.06) . Incorporating it early in a synthetic sequence helps maintain a balanced physicochemical profile for target compounds.

Process Chemistry and Scale-Up of Crystalline Intermediates

The robust crystalline nature of this compound, with a melting point of 83-85 °C , makes it ideal for large-scale process development. Its solid-state properties are superior to those of lower-melting analogs like the 4-trifluoromethyl derivative (mp 45-48 °C) [2], simplifying handling, drying, and storage in multi-kilogram manufacturing campaigns.

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